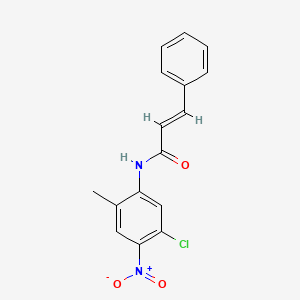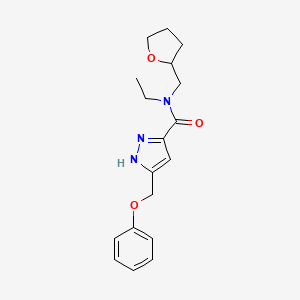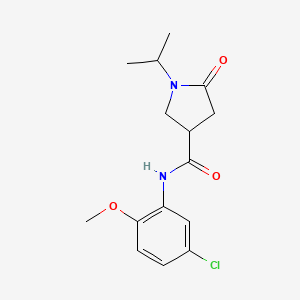
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as CNPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.8 g/mol. CNPA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
作用机制
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of various types of cancer cells. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is stable under a range of conditions. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide. One area of interest is the development of new synthetic methods for N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide as a fluorescent probe for the detection of various biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, and to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
合成方法
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide involves the reaction of 5-chloro-2-methyl-4-nitroaniline with cinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide in high yield and purity.
科学研究应用
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-9-15(19(21)22)13(17)10-14(11)18-16(20)8-7-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQXIFHRHLFPU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C=CC2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5293248.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5293257.png)
![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)


![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)